molecular formula C11H17N3OS B7337602 1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea

Numéro de catalogue: B7337602
Poids moléculaire: 239.34 g/mol
Clé InChI: FMNNBUVOWVRHPU-DTWKUNHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea, also known as THZ-1, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mécanisme D'action

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea is a selective inhibitor of CDK7, which is a key regulator of transcriptional initiation. CDK7 is a component of the general transcription factor TFIIH, which is responsible for phosphorylating the RNA polymerase II complex and initiating transcription. Inhibition of CDK7 by this compound leads to the downregulation of key genes involved in cell cycle progression and DNA replication, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models of cancer. The compound has been shown to inhibit the growth of cancer cells by targeting the CDK7 enzyme, which is involved in the regulation of gene expression. Inhibition of CDK7 leads to the downregulation of key genes involved in cell cycle progression and DNA replication, resulting in cell death. This compound has also been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective anti-cancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea is that it is a selective inhibitor of CDK7, which reduces the risk of off-target effects. The compound has also been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective anti-cancer agent. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. The compound also has a short half-life in vivo, which may limit its effectiveness as an anti-cancer agent.

Orientations Futures

There are several potential future directions for the development of 1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea as an anti-cancer agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective CDK7 inhibitors. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of novel drug delivery systems to improve the bioavailability and half-life of this compound in vivo.

Méthodes De Synthèse

The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea involves several steps, starting from the reaction of 2-amino-4-methylthiazole with 2-chloro-1-(1,1-dimethylethyl)cyclopropane-1-carboxylic acid. The resulting intermediate is then treated with urea to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, and several modifications have been made to the original method.

Applications De Recherche Scientifique

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea has been extensively studied in preclinical models of cancer, and it has shown promising results as an anti-cancer agent. The compound has been tested in various cancer cell lines, including acute myeloid leukemia, lymphoma, and solid tumors. This compound has been shown to inhibit the growth of cancer cells by targeting the CDK7 enzyme, which is involved in the regulation of gene expression. Inhibition of CDK7 leads to the downregulation of key genes involved in cell cycle progression and DNA replication, resulting in cell death.

Propriétés

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-propan-2-ylcyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-6(2)8-4-9(8)13-10(15)14-11-12-7(3)5-16-11/h5-6,8-9H,4H2,1-3H3,(H2,12,13,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNNBUVOWVRHPU-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2CC2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)N[C@@H]2C[C@H]2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.